![molecular formula C70H90Co2F6N4O20S2 B3094027 Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether CAS No. 1252661-94-1](/img/structure/B3094027.png)
Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether
Overview
Description
Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether is a useful research compound. Its molecular formula is C70H90Co2F6N4O20S2 and its molecular weight is 1603.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crosslinkable Cyclic Aryl Ether Ketones
Cyclic aryl ether oligomers, including those related to the cyclo-oligo compound, are synthesized for their potential in forming crosslinked polymers. These oligomers undergo melt polymerization, aided by a catalyst, leading to high-yield production of crosslinked polymers. These materials are characterized using various analytical techniques and are noteworthy for their thermal properties (Gao & Hay, 1995).
Mechanistic Evaluation of Bromonium Transfer
The reaction kinetics of bis(sym-collidine)bromonium triflate with various alkenes has been studied, providing insights into the reaction mechanisms involving cyclic compounds similar to the cyclo-oligo compound. These studies contribute to a deeper understanding of the reactive intermediates and their behavior in organic synthesis (Neverov & Brown, 1998).
Synthesis and Characterization of Cyclic Arylene Ether Oligomers
Research on the synthesis of novel cyclic arylene ether oligomers, closely related to the cyclo-oligo compound, has been conducted. These oligomers have applications in host-guest chemistry, biomimetics, and as precursors in ring-opening polymerizations. Their synthesis, molecular weight, and thermal properties have been thoroughly investigated (Ahmed, 1997).
Photochromism and Thermochromism in Cyclohexanediamines
Studies on the photochromic and thermochromic properties of cyclohexanediamines, which share structural features with the cyclo-oligo compound, have been conducted. These compounds have potential applications in the development of smart materials responsive to temperature and light (Hadjoudis et al., 2004).
Oligo(Ether-sulfones) Synthesis and Properties
The synthesis of oligo(ether-sulfones) with chlorophenyl-endgroups, which bear resemblance to the cyclo-oligo compound, has been researched. These materials have diverse applications due to their molecular weight distributions and thermal properties (Ritter & Rodewald, 1996).
Chiral Mn(III) Salen Complexes in DNA Binding and Antioxidant Activity
The influence of chirality in Mn(III) salen complexes, related to the cyclo-oligo compound, on DNA binding and antioxidant activity has been explored. Such complexes demonstrate significant potential in biochemistry and pharmaceuticals (Khan et al., 2010).
Oligo(Ether-amide)s Synthesis and Properties
Oligo(ether-amide)s based on diphenylsilane and oxyphenyl units, similar to the cyclo-oligo compound, have been synthesized and characterized. Their optical and conductive properties, along with their thermal stability, suggest applications in materials science (Terraza et al., 2015).
Copolymerization of Cyclohexene Oxide and Carbon Dioxide
The synthesis of syndiotactic poly(cyclohexene carbonate) using (salen)Co(III) complexes, structurally related to the cyclo-oligo compound, has been researched. This highlights the potential of these compounds in environmentally friendly polymer synthesis (Cohen et al., 2006).
Luminescent Eu(3+) Complexes for Nitrate Sensing
The development of imine-based Eu(3+) complexes for luminescence sensing of nitrates, with structures akin to the cyclo-oligo compound, has been studied. This research contributes to the field of chemical sensing and environmental monitoring (Piccinelli et al., 2016).
properties
IUPAC Name |
cobalt;(4S,9S,33S,38S)-14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/t53-,54-,55-,56-;;;;/m0..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVYPYFKVXXTE-QRHABHLDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=CC(=C1O)C=N[C@H]3CCCC[C@@H]3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=N[C@H]6CCCC[C@@H]6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H90Co2F6N4O20S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1603.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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